Z-ARG-BETANA HCL

Description

Contextualization within Peptide Substrate Chemistry

In the realm of peptide substrate chemistry, Z-ARG-BETANA HCL is classified as a chromogenic and fluorogenic substrate. These are synthetically created molecules designed to resemble the natural substrates of enzymes. diapharma.com The core of this compound consists of an arginine amino acid residue linked to a β-naphthylamide group. The "Z" in its name refers to a carboxybenzyl protecting group. This specific arrangement allows the compound to be recognized by certain proteolytic enzymes.

The fundamental principle behind its use lies in the enzymatic cleavage of the peptide bond between the arginine residue and the β-naphthylamide moiety. Upon hydrolysis by a target enzyme, β-naphthylamine is released. This released molecule can then be detected and quantified, often through a secondary reaction that produces a colored or fluorescent product. This process allows researchers to measure the rate of the enzymatic reaction.

Significance in Enzymology and Protease Research Methodologies

The primary significance of this compound lies in its application as a tool for studying proteases, which are enzymes that catalyze the breakdown of proteins. haemochrom.de It is particularly useful for assaying trypsin-like proteases, which have a specificity for cleaving peptide bonds at the carboxyl side of basic amino acids like arginine and lysine (B10760008). sigmaaldrich.com

In research methodologies, this compound is employed in various enzyme assays to:

Determine enzyme kinetics: By measuring the rate of β-naphthylamine release under different conditions, researchers can calculate key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

Screen for enzyme inhibitors: The substrate is used to assess the potency of potential inhibitor compounds. A decrease in the rate of β-naphthylamine release in the presence of a test compound indicates inhibition of the enzyme. sigmaaldrich.com

Characterize new proteases: When a new protease is discovered, substrates like this compound can be used to help determine its substrate specificity.

The detection of the cleavage product, β-naphthylamine, can be achieved through various methods. A common approach involves a coupling reaction with a diazonium salt, such as Fast Garnet GBC, to produce a colored azo dye that can be measured spectrophotometrically. Alternatively, the inherent fluorescence of β-naphthylamine can be measured, offering a more sensitive detection method. smolecule.com

Historical Development and Evolution of Related Chromogenic Substrates

The use of synthetic substrates to measure enzyme activity dates back to around the 1970s. haemochrom.de The initial approach to designing these substrates involved reconstructing the relevant parts of a target protein's amino acid sequence to achieve selectivity for a specific enzyme. haemochrom.de This led to the development of a wide range of chromogenic substrates for various proteases involved in processes like blood coagulation and fibrinolysis. diapharma.com

The development of chromogenic substrates represented a significant advancement in biochemistry, moving from cumbersome and often imprecise methods of measuring enzyme activity to more straightforward and quantifiable assays. diapharma.com Early research focused on attaching a chromophore (a color-producing group) to a peptide sequence. haemochrom.de One of the most common chromophores used is p-nitroaniline (pNA), which, when cleaved from the peptide, produces a yellow color that can be measured at 405 nm. haemochrom.de

Substrates utilizing β-naphthylamide, like this compound, evolved from these earlier designs. The β-naphthylamide group offered the advantage of being fluorogenic, providing a basis for more sensitive assays compared to their purely chromogenic counterparts. smolecule.com The design of these synthetic peptides has been refined over the years through two main approaches: using the natural substrate as a model and through structure-activity correlation studies involving the screening of numerous tripeptides. nih.gov This evolution has provided researchers with a diverse toolkit of substrates with varying specificities and detection methods to study the complex roles of proteases in biological systems. nih.gov

Structure

3D Structure of Parent

Properties

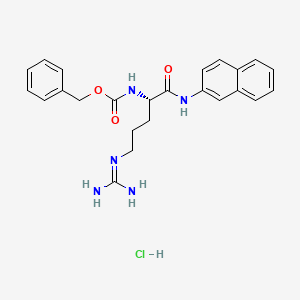

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3.ClH/c25-23(26)27-14-6-11-21(29-24(31)32-16-17-7-2-1-3-8-17)22(30)28-20-13-12-18-9-4-5-10-19(18)15-20;/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,28,30)(H,29,31)(H4,25,26,27);1H/t21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMPVLOCKSEOPM-BOXHHOBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851-28-1 |

Source

|

| Record name | 1851-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Structural Modifications of Z Arg Betana Hcl

Advanced Synthetic Routes and Methodological Considerations

The synthesis of Z-ARG-BETANA HCL, a compound featuring an arginine residue linked to a β-naphthylamine moiety, typically involves the coupling of a protected arginine derivative with β-naphthylamine. smolecule.com A common approach is the direct coupling of these two components using activating agents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of N-hydroxybenzotriazole (HOBt). google.com This method facilitates the formation of the amide bond that is central to the structure of this compound.

The synthesis can be performed using either solution-phase or solid-phase peptide synthesis (SPPS) techniques. google.comwikipedia.org While solution-phase synthesis is advantageous for large-scale production, SPPS offers rapid assembly of peptide chains on a resin support, simplifying purification processes. wikipedia.org In the context of arginine-containing peptides, SPPS on polyamide or polystyrene-based resins is a preferred method. google.comgoogle.com

A key challenge in synthesizing arginine derivatives is the management of the highly basic guanidinium (B1211019) group on the arginine side chain, which can lead to unwanted side reactions. google.com To address this, a strategy involving the construction of the guanidine (B92328) group directly on the solid support has been developed. This method includes the addition of an isothiocyanate derivative of ornithine to the resin, followed by S-methylation and guanidinylation, ultimately yielding the desired arginine-containing compound upon cleavage from the resin. nih.gov

Exploration of Protecting Group Chemistry in Peptide Substrate Synthesis

Protecting groups are indispensable in peptide synthesis to prevent undesirable reactions at reactive sites, such as the α-amino group and the side chains of amino acids. wikipedia.orgpressbooks.pub The choice of protecting groups is dictated by their stability under specific reaction conditions and the ease of their removal upon completion of the synthesis. pressbooks.pub

In the synthesis of this compound and its analogs, the N-terminal arginine is often protected with a benzyloxycarbonyl (Z) group. This group enhances the stability of the compound against enzymatic degradation. vulcanchem.com For the arginine side chain's guanidinium group, various sulfonyl-based protecting groups are employed. These include 4-methoxybenzenesulfonyl (Mbs) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). google.comub.edu However, the removal of these groups can require harsh acidic conditions that may compromise the integrity of the peptide. google.com

More acid-labile protecting groups like the 1,2-dimethylindole-3-sulfonyl (MIS) group have been developed to offer milder deprotection conditions, which is particularly beneficial for synthesizing peptides rich in arginine or those containing acid-sensitive residues. ub.edu In solid-phase synthesis, the choice of protecting group strategy is often between the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) approaches. google.com Fmoc chemistry is generally favored due to its use of a mild base for deprotection, preserving the acid-labile side-chain protecting groups until the final cleavage step. google.com

Table 1: Common Protecting Groups in Arginine Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| Benzyloxycarbonyl | Z, Cbz | Hydrogenolysis | N-terminal protection, enhances stability. vulcanchem.comlibretexts.org |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Acid-labile α-amino protection. google.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine) | Base-labile α-amino protection, compatible with acid-labile side-chain protecting groups. google.com |

| 4-Methoxybenzenesulfonyl | Mbs | Strong acid (e.g., methanesulfonic acid) | Arginine side-chain protection, requires harsh removal conditions. google.com |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Acidolysis (e.g., TFA) | Arginine side-chain protection, more acid-labile than Mbs. google.com |

| 1,2-Dimethylindole-3-sulfonyl | MIS | Mild acid | Highly acid-labile arginine side-chain protection. ub.edu |

Derivatization Strategies for Modified this compound Analogs

The generation of this compound analogs with modified properties is achieved through various derivatization strategies. These modifications can be introduced at the terminal ends of the molecule or within the peptidic sequence itself.

Terminal Group Modifications and Their Synthetic Accessibility

Modifications at the N-terminus and C-terminus of this compound can significantly influence its biochemical characteristics. For instance, the N-terminal Z-group can be replaced with other functionalities to alter stability or introduce labels.

At the C-terminus, the β-naphthylamine moiety is crucial for the compound's use as a chromogenic or fluorogenic substrate in enzyme assays. smolecule.comvulcanchem.com Analogs with substitutions on the naphthylamine ring, such as a 4-methoxy group, have been synthesized. smolecule.com These modifications can enhance detection sensitivity and alter reaction kinetics. The synthesis of such analogs typically involves coupling the protected arginine with the appropriately substituted naphthylamine derivative.

Peptidic Sequence Alterations and Challenges in Solid-Phase Synthesis

Altering the peptidic sequence by introducing or substituting amino acids can lead to analogs with different specificities and biological activities. For example, the synthesis of Z-Arg-Arg-betaNA, a di-arginine analog, has been reported.

Solid-phase synthesis is a powerful tool for creating such peptidic analogs. nih.gov However, the synthesis of complex sequences, especially those containing multiple arginine residues or unnatural amino acids, can present challenges. google.comnih.gov These challenges include incomplete coupling reactions and side reactions involving the reactive side chains. To overcome these, optimized coupling reagents and specialized protecting group strategies are often necessary. google.comfrontiersin.org The development of methods for incorporating unnatural amino acids, such as those with alkyne functionalities for "click" chemistry, further expands the possibilities for creating diverse and functional analogs. nih.gov

Scalability of Synthesis for Academic and High-Throughput Applications

The ability to scale up the synthesis of this compound and its analogs is crucial for both academic research and potential high-throughput screening applications. While traditional chemical synthesis methods can be costly and generate significant waste, newer approaches aim to improve efficiency and reduce environmental impact. aist.go.jp

For large-scale production, solution-phase synthesis may be more cost-effective. wikipedia.org However, recent advancements in solid-phase synthesis, such as the development of more robust resins and efficient coupling protocols, have made it increasingly viable for producing larger quantities of peptides. google.comnih.gov Furthermore, innovative "block-by-block" synthesis strategies that minimize the use of protecting groups are being explored to enable the scalable and cost-effective production of complex peptides. aist.go.jp The development of enzymatic methods for specific synthetic steps also holds promise for greener and more scalable production processes. These advancements are critical for ensuring a sufficient supply of this compound and its derivatives for extensive biochemical and pharmacological studies.

Biochemical Characterization and Enzymatic Reactivity of Z Arg Betana Hcl

Enzyme Kinetic Analysis of Z-ARG-BETANA HCL Hydrolysis

Detailed enzyme kinetic analysis involves the determination of key parameters that describe the efficiency and affinity of an enzyme for its substrate.

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis-Menten model is fundamental to enzyme kinetics, where the Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Vmax indicates the maximum rate of reaction when the enzyme is saturated with the substrate.

Kinetic Constants for Specific Proteases (e.g., Trypsin, Cathepsin B, Factor Xa)

The catalytic efficiency of an enzyme is often expressed as kcat/Km, where kcat (the turnover number) is derived from Vmax. This value provides a measure of how efficiently an enzyme converts a substrate into a product.

Quantitative kinetic constants (kcat, Km) for the hydrolysis of this compound by specific proteases such as trypsin, cathepsin B, or Factor Xa are not documented in the available search results. The following table is therefore presented as a template for how such data would be displayed if it were available from experimental studies.

Interactive Data Table: Hypothetical Kinetic Constants for this compound Hydrolysis

| Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Trypsin | Data not available | Data not available | Data not available | Data not available |

| Cathepsin B | Data not available | Data not available | Data not available | Data not available |

| Factor Xa | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No specific kinetic data for this compound was found in the search results.

Substrate Specificity Profiling Across Diverse Protease Families

Substrate specificity profiling reveals which enzymes within a class, or across different classes, can effectively recognize and cleave a particular substrate. This compound, due to its arginine residue, is a target primarily for trypsin-like proteases.

Serine Proteases and Their Recognition Motifs

Serine proteases are a major class of proteolytic enzymes characterized by a serine residue in their active site. Many serine proteases, particularly those of the trypsin family, recognize and cleave peptide bonds C-terminal to basic amino acids like arginine and lysine (B10760008).

Trypsin : As a classic trypsin-like serine protease, trypsin exhibits a strong preference for arginine at the P1 position (the residue immediately preceding the scissile bond). Therefore, this compound is a suitable and sensitive substrate for trypsin.

Factor Xa : This serine protease, a key component of the blood coagulation cascade, also shows a preference for arginine at the P1 position. However, its specificity can be influenced by residues at other positions (P2, P3, etc.), and it may cleave this compound, though its efficiency relative to more specific synthetic substrates is not detailed in the available literature.

Enteropeptidase : While also a serine protease, enteropeptidase has a more extended and stringent recognition sequence (Asp-Asp-Asp-Asp-Lys). It can cleave non-specific substrates containing arginine, but with lower efficiency.

Cysteine Proteases and Their Cleavage Preferences

Cysteine proteases, such as the cathepsins, utilize a cysteine residue as the active site nucleophile.

Cathepsin B : This lysosomal cysteine protease is known to have trypsin-like activity, readily cleaving substrates after arginine residues. This compound and its close analog Nα-Benzoyl-DL-arginine β-naphthylamide (BANA) are well-established as sensitive substrates for measuring cathepsin B activity. Studies have identified an optimal pH of 6.0 for the degradation of BANA by cathepsin B.

Cathepsin H : This enzyme, also a lysosomal cysteine protease, has been identified as a "BANA hydrolase," indicating its capacity to cleave this substrate.

Influence of Environmental Parameters on Enzymatic Cleavage

The rate and efficiency of the enzymatic cleavage of this compound are significantly influenced by various environmental factors, including pH, temperature, and ionic strength. Understanding these parameters is crucial for optimizing assay conditions and for interpreting kinetic data accurately.

The pH of the reaction environment plays a critical role in the enzymatic hydrolysis of this compound, primarily by affecting the ionization state of amino acid residues in the enzyme's active site and the substrate itself. Different enzymes exhibit distinct pH optima for the cleavage of arginine β-naphthylamide derivatives.

For instance, a cathepsin B-like enzyme purified from rat liver lysosomes, which hydrolyzes α-N-benzoylarginine-β-naphthylamide, displays optimal activity in a neutral pH range of 7.0 to 7.2. researchgate.net Similarly, cathepsin B from buffalo lung shows maximal activity at pH 7.0 when measured at 37°C. ijhsr.org In contrast, studies on human cathepsin B using the substrate N-benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide found that the catalytic rate constant (kcat) is maximal in a more acidic pH range of 5.4 to 6.2. nih.gov The degradation of Nα-benzoylarginine-β-naphthylamide by both cathepsin B and a related enzyme, BANA hydrolase, from bovine lymph nodes was found to be optimal at pH 6.0. core.ac.uk The pH profile for dipeptidyl peptidase II (DPPII), another enzyme capable of hydrolyzing such substrates, shows an optimal pH of approximately 5.0 for its catalytic activity (kcat). nih.gov These findings highlight that the optimal pH for this compound hydrolysis is highly dependent on the specific enzyme being investigated.

Table 1: Reported pH Optima for the Hydrolysis of Arginine β-Naphthylamide Derivatives by Various Enzymes

| Enzyme | Substrate | Optimal pH | Source |

| Cathepsin B-like enzyme | α-N-benzoylarginine-β-naphthylamide | 7.0 - 7.2 | researchgate.net |

| Cathepsin B | N/A | 7.0 | ijhsr.org |

| Human Cathepsin B | N-benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide | 5.4 - 6.2 | nih.gov |

| Cathepsin B and BANA hydrolase | Nα-benzoylarginine-β-naphthylamide | 6.0 | core.ac.uk |

| Dipeptidyl Peptidase II (DPPII) | Dipeptide derivatives | ~5.0 | nih.gov |

Temperature is another critical parameter that influences the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and a higher reaction rate, up to an optimal temperature. Beyond this optimum, the enzyme begins to denature, resulting in a rapid loss of activity.

Research on cathepsin B from goat brain has determined a temperature optimum of 50°C for its activity. ias.ac.in For an aminopeptidase (B13392206) isolated from a marine bacterium, the optimal temperature for the hydrolysis of L-Ala-β-naphthylamide was found to be 45°C. tandfonline.com In studies involving isothermal titration calorimetry (ITC) to measure the kinetics of trypsin-catalyzed hydrolysis of Nα-benzoyl-DL-arginine β-naphthylamide, experiments were conducted over a temperature range of 20-37°C, indicating that the enzyme is active within this physiological range. researchgate.net Furthermore, time-dependent fluorescence emission studies of enzymatic cleavage have been conducted at both 25°C and 37°C, demonstrating the feasibility of these temperatures for assaying enzyme activity. acs.org

Table 2: Reported Optimal Temperatures for the Hydrolysis of β-Naphthylamide Derivatives

| Enzyme | Substrate | Optimal Temperature (°C) | Source |

| Cathepsin B | N/A | 50 | ias.ac.in |

| Aminopeptidase K | L-Ala-β-naphthylamide | 45 | tandfonline.com |

| Trypsin | Nα-benzoyl-DL-arginine β-naphthylamide | Active in 20-37 range | researchgate.net |

The ionic strength of the buffer solution can significantly impact enzymatic activity by influencing electrostatic interactions between the enzyme and the substrate, as well as by affecting the enzyme's conformational stability. researchgate.net

Studies have shown that the interaction of β-naphthylamide derivatives of amino acids like arginine with other molecules is sensitive to ionic strength. For example, the electrostatic interaction between these derivatives and hyaluronan was found to be stronger at a lower ionic strength (0.05 M) compared to a higher ionic strength (0.17 M). mdpi.com This suggests that at lower ionic strengths, the electrostatic attraction between the positively charged arginine residue of the substrate and any negatively charged pockets in the enzyme's active site would be enhanced, potentially leading to a lower Michaelis constant (Km) and higher catalytic efficiency. Conversely, at very high ionic strengths, these electrostatic interactions can be shielded, which may inhibit enzyme activity. For instance, it has been noted that high ionic concentrations can inhibit certain proteolytic enzymes. medicaljournals.se However, the effect can be complex; one study on whey protein hydrolysis found that increasing NaCl concentration from 0 to 0.9 M did not significantly impact the efficacy of the enzyme Alcalase. researchgate.net The stability of some enzymes, like cathepsin B, is also influenced by salt concentration, with stability observed between 1.5x10⁻² M to 3.5x10⁻² M salt concentrations. ijhsr.org

Investigating the Mechanism of Substrate Hydrolysis at the Active Site

The hydrolysis of the amide bond in this compound by serine proteases, such as trypsin, follows a well-established mechanism involving a catalytic triad (B1167595) of amino acids in the active site, typically consisting of serine, histidine, and aspartate. ebi.ac.uk

The process begins with the deprotonation of the serine residue by the histidine, which increases the nucleophilicity of the serine's hydroxyl group. ebi.ac.uk This activated serine then performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile amide bond. ebi.ac.uk The substrate's arginine side chain is guided into a specific binding pocket (the S1 pocket) of the enzyme, which in the case of trypsin, contains a negatively charged aspartate residue at its base, facilitating the binding of the positively charged arginine. ebi.ac.ukescholarship.org

This nucleophilic attack results in the formation of a transient, negatively charged tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups in the enzyme's active site. ebi.ac.uk The tetrahedral intermediate then collapses, leading to the cleavage of the amide bond. The β-naphthylamine portion is released, and its proton is donated by the now-protonated histidine residue. ebi.ac.uk This leaves the acyl-enzyme intermediate, where the Z-arginine part of the substrate is covalently attached to the serine residue of the enzyme.

The final step is deacylation, where a water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. ebi.ac.uk This leads to the formation of another tetrahedral intermediate, which then collapses to release the Z-arginine product and regenerate the active enzyme. ebi.ac.uk The specificity of enzymes like trypsin for cleaving after arginine or lysine residues is a key determinant in their ability to efficiently hydrolyze substrates like this compound. frontiersin.org

Molecular Recognition and Computational Studies

Substrate-Enzyme Interaction Mechanisms

The interaction between Z-ARG-BETANA HCL and a target enzyme is a highly specific process governed by the precise geometry and chemical properties of the enzyme's active site.

Trypsin-like serine proteases, the primary targets for this compound, possess a well-defined active site architecture crucial for substrate recognition and catalysis. A key feature is the S1 specificity pocket, a deep cleft that accommodates the P1 residue of the substrate. In the case of trypsin and similar proteases, this S1 pocket is characterized by a negatively charged aspartic acid residue (Asp189) at its base. This creates a strong electrostatic attraction for positively charged P1 residues like arginine. rcsb.org The binding of the arginine side chain into this pocket is a primary determinant of substrate specificity for trypsin-like enzymes. rcsb.orgnih.gov

The active site also includes other subsites (S2, S3, etc.) that interact with the corresponding residues (P2, P3, etc.) of the substrate, as well as S' subsites that interact with the leaving group. researchgate.net The complementarity between the substrate's structure and these binding pockets dictates the efficiency of the enzymatic reaction. For instance, molecular modeling of the reactive center loop of inhibitors bound to tissue kallikrein has shown that the P2 residue requires a long and bulky hydrophobic side chain to optimally fill the hydrophobic S2 cleft of the enzyme. researchgate.net

The arginine residue is the most critical component of this compound for its recognition by trypsin-like proteases. fao.org The positively charged guanidinium (B1211019) group at the terminus of the arginine side chain forms a salt bridge with the negatively charged carboxylate group of the aspartate residue deep within the S1 pocket. rcsb.org This strong, specific interaction anchors the substrate in the correct orientation for catalysis.

The essential role of arginine in binding has been demonstrated through chemical modification and site-directed mutagenesis studies on various enzymes. nih.gov In one study, modification of two specific arginine residues within the binding domain of a phosphatase resulted in an irreversible inhibition of enzymatic activity and a dramatic reduction in substrate binding. nih.gov Similarly, mutating these arginines to alanine (B10760859) led to a significant loss in enzymatic activity, underscoring the crucial role of this residue in substrate recognition. nih.gov Therefore, the arginine moiety of this compound is the primary reason for its specificity towards enzymes that preferentially cleave peptide bonds C-terminal to arginine residues, such as trypsin, thrombin, and cathepsin B. medchemexpress.comechelon-inc.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies, which explore how modifications to a compound's structure affect its biological activity, provide valuable insights. By analyzing analogs of this compound, researchers can dissect the contribution of each molecular component to enzyme binding and turnover.

According to the model proposed by Schechter and Berger, the amino acid residues of a substrate are labeled P1, P2, P3, etc., extending from the scissile bond in the N-terminal direction. researchgate.net The specificity of a protease is determined by its preference for certain amino acids at these positions.

P1 Residue : For trypsin-like proteases, the P1 residue is dominant in determining specificity. Kinetic analyses show that for tissue kallikrein, the inhibitory activity of mutants follows the order of P1 Arg > P1 Phe > P1 Lys. researchgate.net This highlights the strong preference for a basic residue at this position.

P2 Residue : The P2 position often contributes to binding affinity through hydrophobic interactions. Studies on kallikrein inhibitors revealed that mutants with hydrophobic and bulky amino acids at P2, such as Phenylalanine (Phe), Leucine (Leu), and Tryptophan (Trp), display better binding activity with tissue kallikrein. researchgate.net Molecular modeling suggests the P2 residue's side chain reaches into a hydrophobic cleft on the enzyme surface. researchgate.net

P3 Residue : The P3 residue can also influence binding. For tissue kallikrein, basic amino acids (like Arginine) at the P3 position can stabilize the enzyme-substrate complex by forming electrostatic interactions and hydrogen bonds with residues on the enzyme surface. researchgate.net

| Substrate Position | Preferred Amino Acid Characteristics | Nature of Interaction | Example(s) |

|---|---|---|---|

| P1 | Basic, positively charged | Electrostatic interaction with S1 pocket (Asp residue) | Arginine (Arg), Lysine (B10760008) (Lys) |

| P2 | Hydrophobic, bulky | Hydrophobic interaction with S2 cleft | Phenylalanine (Phe), Leucine (Leu) |

| P3 | Basic | Electrostatic and hydrogen bonding | Arginine (Arg), Lysine (Lys) |

The data in this table is based on findings from studies on kallikrein inhibitors and represents general principles of substrate specificity for trypsin-like proteases. researchgate.net

The beta-naphthylamide (βNA or BETANA) portion of this compound is a chromogenic and fluorogenic leaving group. vulcanchem.comsmolecule.com Upon enzymatic hydrolysis of the amide bond between arginine and the βNA moiety, free beta-naphthylamine is released. smolecule.comnih.gov This product can be detected colorimetrically or fluorometrically, allowing for the real-time quantification of enzyme activity. vulcanchem.comnih.gov

Computational Modeling of this compound-Protease Complexes

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for visualizing and analyzing substrate-enzyme interactions at an atomic level. researchgate.net These techniques are used to predict the binding conformation of a substrate within an enzyme's active site and to investigate the binding energy of the complex. rcsb.org

While specific computational studies on the this compound complex may not be widely published, modeling of similar systems, such as bovine pancreatic trypsin with arginine-based molecules, provides significant insight. rcsb.org Molecular docking studies can confirm the binding mode, showing how the arginine side chain of the substrate fits into the S1 pocket of trypsin and forms key hydrogen bonds and electrostatic interactions with active site residues like Asp189, Gly219, and Ser214. rcsb.org

Furthermore, molecular modeling was used to elucidate why certain P2 and P3 residues are preferred in kallikrein inhibitors. researchgate.net These models indicated that a bulky hydrophobic P2 side chain is necessary to reach and fill the S2 cleft and that basic P3 residues can form stabilizing electrostatic interactions with the enzyme. researchgate.net Such computational approaches are invaluable for rational drug design and for interpreting the results of structure-activity relationship studies. nih.gov

Applications in Enzymology and Proteomics Research Methodologies

Development and Optimization of Spectrophotometric Assays for Protease Activity

Spectrophotometric assays utilizing substrates like Z-ARG-BETANA HCL are fundamental for characterizing protease activity. The liberation of beta-naphthylamine (βNA) or its derivatives, such as 4-methoxy-β-naphthylamine (4MβNA), is the basis for these measurements. bachem.com βNA itself can be detected either directly through its fluorescence or colorimetrically after a secondary reaction. For colorimetric detection, the released β-naphthylamine is coupled to an azo dye, such as Fast Garnet, which produces a colored product that can be measured with a spectrophotometer. bachem.comgoogle.com

The continuous monitoring of product formation allows for real-time kinetic analysis of enzyme activity. Substrates that release a fluorescent product like β-naphthylamine or 7-amino-4-methylcoumarin (B1665955) (AMC) are particularly well-suited for these assays. scbt.com The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis, enabling the determination of initial reaction velocities.

This approach is crucial for determining key kinetic parameters such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat). For example, studies using the analogous substrate Nα-Benzoyl-DL-arginine β-naphthylamide (BANA) have successfully determined these parameters for enzymes like trypsin by fitting full reaction progress curves to the integrated Michaelis-Menten model. nih.gov The high sensitivity of fluorogenic substrates is especially advantageous for enzymes with low turnover rates or when only small amounts of enzyme are available.

Table 1: Comparison of Reporter Moieties for Real-Time Protease Assays

| Reporter Moiety | Detection Method | Typical Excitation (nm) | Typical Emission (nm) | Key Advantage | Reference |

|---|---|---|---|---|---|

| β-Naphthylamine (βNA) | Fluorometric | 320-340 | 410-420 | Direct detection of cleavage product | bachem.com |

| 4-Methoxy-β-naphthylamine (4MβNA) | Fluorometric | 335-350 | 410-440 | Commonly used for various proteases | bachem.comnih.gov |

| p-Nitroaniline (pNA) | Colorimetric | - | 405 | Simple spectrophotometric measurement |

Endpoint assays are a common method for quantifying total protease activity over a fixed period. In this setup, the enzymatic reaction is allowed to proceed for a specific duration and is then terminated, often by adding a strong acid or a specific inhibitor. researchgate.net For substrates like this compound, after stopping the reaction, a color development step is typically initiated. For instance, ρ-dimethylaminocinnamaldehyde can be added to react with the liberated β-naphthylamine, forming a colored product whose absorbance is measured at a specific wavelength (e.g., 540 nm). researchgate.net

These assays are robust and can be easily adapted for multi-well plate formats, making them suitable for screening multiple samples simultaneously. They have been used to measure the activity of various proteases, including papain and arginine-specific gingipains from bacteria, by quantifying the amount of β-naphthylamine released. researchgate.netresearchgate.net The amount of product formed is correlated with the enzyme concentration, allowing for the creation of a standard curve to determine the activity in unknown samples. researchgate.net

Integration of this compound in High-Throughput Screening Platforms

The properties of chromogenic and especially fluorogenic substrates based on the Arg-βNA scaffold make them highly suitable for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds, which is essential for drug discovery and identifying novel enzyme inhibitors or activators. plos.orgnih.gov

Fluorogenic substrates are instrumental in screening environmental or biological samples for new proteases with specific characteristics. For example, a dual-labeled substrate, Abz-D-Arg-D-Ala-pNA, was used to screen for proteases with D-arginine specificity. frontiersin.org By monitoring both fluorescence and absorbance, researchers could simultaneously detect cleavage at two different sites, enabling a nuanced search for novel enzymatic activities in bacterial cultures. frontiersin.org This approach demonstrates the power of using specifically designed arginine-containing substrates to discover and isolate previously uncharacterized enzymes from complex mixtures.

Substrate libraries composed of peptides with different amino acids linked to a reporter group like β-naphthylamide or AMC are used to profile the substrate specificity of proteases. By incubating a protease with a panel of such substrates, researchers can identify the preferred amino acid sequences cleaved by the enzyme. nih.gov For instance, a study investigating gram-negative bacteria used a panel of 53 different fluorogenic substrates, including β-naphthylamide-linked ones, to create hydrolysis profiles that could help differentiate between bacterial taxa. nih.gov This method provides valuable information on the protease's biological function and can aid in the design of highly specific substrates and inhibitors.

Table 2: Example Data from Protease Substrate Specificity Screening

| Substrate | Relative Hydrolysis Rate (Enzyme X) | Relative Hydrolysis Rate (Enzyme Y) |

|---|---|---|

| Z-Arg-βNA | 100% | 15% |

| Z-Phe-Arg-βNA | 85% | 90% |

| Z-Gly-Pro-Arg-pNA | 60% | 75% |

| Z-Val-Lys-Lys-Arg-MNA | 110% | 25% |

This table is illustrative and demonstrates how data from screening with different arginine-containing substrates might look.

Utilization in Cellular and Subcellular Protease Activity Monitoring (In Vitro)

Substrates like this compound are widely used to measure protease activity within in vitro cellular models, such as cell lysates or subcellular fractions. This is critical for understanding the role of proteases in cellular processes and disease. stanford.edu For example, Nα-Benzoyl-DL-arginine β-naphthylamide (BANA) has been used to assay protease activity in extracts from various sources, including pig intestinal mucosa and rabbit lung, to purify and characterize specific enzymes like cathepsins. nih.govsigmaaldrich.com

These assays are also pivotal in microbiology, particularly in studying the virulence of pathogenic bacteria. The "BANA test" is a well-known diagnostic assay that uses the hydrolysis of BANA to detect the presence of specific periodontopathic bacteria, such as Porphyromonas gingivalis and Treponema denticola, in dental plaque samples. google.comeur.nl The ability of these bacteria to hydrolyze the substrate indicates the presence of trypsin-like proteases, which are key virulence factors. researchgate.net This application highlights how a simple enzymatic assay with a specific substrate can be translated into a useful diagnostic tool.

Cell-Based Assays for Intracellular Proteases

The measurement of protease activity within living cells is critical for understanding their physiological and pathological roles. This compound and its analogs are employed in cell-based assays to probe the activity of intracellular proteases, particularly lysosomal cathepsins. A key challenge in live-cell assays is achieving substrate specificity, as multiple proteases can often act on a single substrate.

A developed methodology allows for the selective determination of various cathepsins (B, H, K, and L) in live, adherent cells. nih.gov This technique involves incubating the cells with a peptidic derivative of naphthylamine, such as this compound, which can permeate the cell and lysosomal membranes. The cleavage of the substrate by the target protease releases a fluorescent product. To achieve selectivity for a specific protease, parallel assays are conducted in the presence of partially selective inhibitors. nih.gov The activity of the target cathepsin is then calculated by subtracting the residual activity in the inhibited sample from the total activity in the uninhibited sample. nih.gov This approach, combining a broadly reactive substrate with specific inhibitors, has been validated using cells from knockout mice lacking specific cathepsins, confirming its accuracy. nih.gov

Table 1: Example of a Selective Intracellular Cathepsin B Assay Principle

| Component | Function | Mechanism |

| Z-Arg-Arg-βNA | Substrate | A sensitive substrate for Cathepsin B that enters the cell and is cleaved within the lysosome, releasing a detectable naphthylamine (βNA) moiety. medchemexpress.com |

| Selective Inhibitor | To isolate specific enzyme activity | A specific, cell-permeable inhibitor for other cathepsins (e.g., Cathepsin L) is used in a parallel experiment to ensure the measured activity is predominantly from Cathepsin B. |

| Detection Method | Quantification | The released β-naphthylamine is typically diazotized to form a colored azo dye, or its native fluorescence is measured, allowing for quantification via a microplate reader. sigmaaldrich.comnih.gov |

Monitoring Protease Activity in Cell Lysates and Organelle Fractions

Analyzing protease activity in subcellular compartments is essential for understanding an enzyme's specific location and function. This compound is frequently used to measure protease activity in cell lysates and isolated organelle fractions, such as lysosomes. nih.gov

After cell disruption, the resulting lysate can be assayed directly, or it can be subjected to differential centrifugation to separate organelles. Researchers have successfully used substrates like Z-Phe-Arg-4-methoxy-beta-naphthylamide, which is structurally related to this compound, to measure cathepsin L activity. nih.gov Studies have shown that both cathepsin B and cathepsin L can hydrolyze this substrate. However, by manipulating assay conditions, such as performing the reaction in the presence of 4 M urea (B33335) at pH 5.0, cathepsin B can be selectively inactivated. nih.gov This allows for the specific quantification of cathepsin L activity in crude homogenates and subcellular fractions. Such studies have been instrumental in confirming the lysosomal nature of cathepsin L, with approximately 80% of its activity recovered in the lysosomal fraction. nih.gov

Table 2: Research Findings on Protease Activity in Cell Lysates

| Protease Target | Substrate Example | Cell/Tissue Source | Key Finding |

| Novel Proteolytic Activities | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys | Rat Osteoblastic Osteosarcoma Cells (ROS 17/2.8) | Identified novel proteolytic activities in cell lysates capable of cleaving specific peptide bonds (Ser-Arg, Thr-Leu, Ser-Val). nih.gov |

| Cathepsin L | Z-Phe-Arg-4-methoxy-beta-naphthylamide | Goat Brain Tissue | Established the lysosomal nature of Cathepsin L by demonstrating that the majority of its activity is located in the lysosomal fraction of brain homogenates. nih.gov |

| Trypsin-like Proteases | Nα-benzoyl-DL-arginine p-nitroanilide (BAPNA) | Actinobacillus actinomycetemcomitans | Purified and characterized a trypsin-like protease from the bacterial culture supernatant, demonstrating its ability to degrade collagen. nih.gov |

Elucidation of Protease Function in Defined Biochemical Pathways

By providing a means to quantify specific enzyme activities, this compound and similar substrates help to elucidate the roles of proteases in complex biological processes, including protein degradation and blood coagulation.

Protein Degradation: Protein degradation is a fundamental cellular process for removing misfolded or damaged proteins and for regulating cellular functions. thermofisher.com This occurs primarily via two major systems: the ubiquitin-proteasome pathway and the lysosomal pathway. thermofisher.com Lysosomal proteases, particularly cathepsins, are central to the latter. Cathepsin B, a primary target for arginine-containing substrates, is a lysosomal cysteine protease involved in the degradation of intracellular and endocytosed proteins. sigmaaldrich.comechelon-inc.com Assays using substrates like Z-Arg-Arg-βNA or this compound are critical for studying the activity of Cathepsin B and its role in protein turnover. medchemexpress.com

Furthermore, the arginine residue in this compound is relevant to the Arg/N-degron pathway, a subset of the ubiquitin-proteasome system. In this pathway, the identity of a protein's N-terminal amino acid dictates its stability. nih.gov Arginine at the N-terminus is a destabilizing residue, marking the protein for ubiquitination and subsequent degradation. nih.govnih.gov While this compound is a tool to measure enzyme activity rather than a direct participant in the pathway, its use in studying proteases that may generate these N-terminal residues is relevant to understanding this degradation system.

Coagulation Cascade Components: The blood coagulation cascade is a series of enzymatic reactions involving numerous serine proteases (known as clotting factors) that lead to the formation of a fibrin (B1330869) clot. revespcardiol.orgbloodresearch.or.kr Many of these proteases, including thrombin and Factor Xa, are trypsin-like, exhibiting a preference for cleaving peptide bonds after arginine or lysine (B10760008) residues. chondrex.combloodresearch.or.kr

Therefore, chromogenic substrates with C-terminal arginine, such as this compound, are effective tools for assaying the activity of key coagulation factors. For instance, the related substrate Z-Gly-Gly-Arg-βNA is used as a sensitive substrate for thrombin. avantorsciences.com By measuring the rate of cleavage of this compound, researchers can study the kinetics of individual coagulation proteases, evaluate the efficacy of anticoagulants that inhibit these enzymes, and investigate dysfunctions in the coagulation pathway that may lead to thrombosis or hemorrhage. revespcardiol.org

Analytical Methodologies for Z Arg Betana Hcl and Its Cleavage Products

Spectrophotometric Detection and Quantification of Released Chromophores

The enzymatic cleavage of Z-ARG-BETANA HCL by proteases liberates β-naphthylamine. While β-naphthylamine itself can be detected, its chromogenic signal is often enhanced through a coupling reaction. A common method involves the diazotization of the liberated β-naphthylamine with a reagent such as N-(1-Naphthyl)ethylenediamine. This reaction forms a stable and intensely colored azo dye, which can be quantified spectrophotometrically. The absorbance of the resulting solution is directly proportional to the amount of β-naphthylamine released, and thus to the enzymatic activity.

The choice of wavelength for monitoring the reaction is critical and is determined by the spectral properties of the specific azo dye formed. Generally, the maximum absorbance is measured in the visible range, often around 520-580 nm, to ensure high sensitivity and minimize interference from other components in the reaction mixture.

Table 1: General Parameters for Spectrophotometric Quantification of β-Naphthylamine

| Parameter | Value/Range | Notes |

| Detection Wavelength (λmax) | 520 - 580 nm | Dependent on the specific diazo-coupling reagent used. |

| Coupling Reagent | N-(1-Naphthyl)ethylenediamine | A common and effective coupling agent. |

| Reaction pH | Acidic (for diazotization) | Optimal pH is crucial for the coupling reaction. |

| Quantification | Beer-Lambert Law | Relates absorbance to concentration. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of this compound, providing high-resolution separation of the substrate from its cleavage products and any impurities.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of enzymatic reactions involving this compound. By separating the substrate from the product (β-naphthylamine and Z-Arg-OH), HPLC allows for the quantitative determination of each component over time. This data is invaluable for kinetic studies, enabling the calculation of reaction rates and enzyme inhibition constants.

A typical HPLC setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (often containing a modifying agent like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient of the organic solvent is adjusted to achieve optimal separation. Detection is commonly performed using a UV-Vis detector, monitoring at a wavelength where both the substrate and products have significant absorbance, or at their respective λmax for more sensitive detection. The retention times will differ significantly between the intact substrate and its smaller, more polar cleavage products.

LC-Mass Spectrometry (LC-MS) for Product Identificationcapes.gov.brbenchchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it an essential technique for the unambiguous identification of reaction products. Following chromatographic separation, the eluted compounds are ionized (e.g., through electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is determined. This allows for the precise confirmation of the molecular weights of the expected cleavage products, Z-Arg-OH and β-naphthylamine, as well as the detection of any potential side products or intermediates. For this compound, LC-MS can confirm the identity of the parent compound and its fragments, providing crucial data for quality control and mechanistic studies. capes.gov.br

Table 2: Illustrative LC-MS Parameters for Analysis of this compound and Related Compounds

| Parameter | Typical Setting | Purpose |

| LC Column | Reversed-phase C18 | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for polar analytes. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting less polar analytes. |

| Gradient | 5-95% B over 15-30 min | To elute compounds with a range of polarities. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | To generate protonated molecular ions [M+H]⁺. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their m/z ratio. |

Fluorometric Detection Methods Utilizing Beta-Naphthylamide Derivatives

For specific derivatives of β-naphthylamine, fluorometric detection offers a highly sensitive alternative to spectrophotometry. The released β-naphthylamine or its derivatives can exhibit intrinsic fluorescence, or they can be reacted with a fluorogenic reagent to enhance the signal. The fluorescence intensity is directly proportional to the concentration of the released fluorophore. nih.gov

The excitation and emission wavelengths are specific to the particular naphthylamine derivative. For instance, the release of β-naphthylamine can be detected with an excitation wavelength around 320-340 nm and an emission wavelength of 410-420 nm. bachem.com This high sensitivity makes fluorometric assays particularly suitable for detecting low levels of enzyme activity or for high-throughput screening applications.

Quality Control and Validation of this compound Preparations for Researchcapes.gov.brbenchchem.com

Ensuring the quality and purity of this compound preparations is paramount for obtaining reliable and reproducible research data. A comprehensive quality control process typically involves a combination of the analytical methods described above.

Purity Assessment: HPLC is the primary method for determining the purity of a this compound batch. The chromatogram should show a single major peak corresponding to the intact substrate, with minimal peaks from impurities. The purity is typically expressed as a percentage of the total peak area.

Identity Confirmation: LC-MS is used to confirm the identity of the compound by matching the observed molecular weight with the theoretical mass of this compound. bldpharm.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to elucidate the chemical structure and confirm its integrity. bldpharm.com

Functional Validation: The functional activity of the substrate is validated through enzymatic assays. A known concentration of a standard protease, such as trypsin, is used to cleave the substrate, and the reaction rate is measured. This ensures that the substrate is readily cleaved by the target enzyme and provides a benchmark for its performance.

Comparative Studies with Other Peptidic Substrates

Performance Comparison with pNA-Based Substrates (e.g., Z-Arg-pNA, Z-Gly-Pro-Arg-pNA)

Para-nitroanilide (pNA)-based substrates are widely used for the colorimetric detection of protease activity. Upon enzymatic cleavage, these substrates release p-nitroaniline, which can be detected spectrophotometrically. A direct comparison of Z-Arg-βNA HCl with its pNA counterpart, Z-Arg-pNA, and the more specific substrate Z-Gly-Pro-Arg-pNA, reveals differences in their kinetic profiles with trypsin.

Research has shown that for the hydrolysis of Z-Arg-βNA by trypsin, the specificity constant (kcat/Km) is a key performance indicator. nih.gov While direct comparative studies providing kinetic constants for all three substrates under identical conditions are scarce, data from various studies using trypsin allows for a reasonable comparison. For instance, the kinetic parameters for the hydrolysis of Nα-benzoyl-L-arginine p-nitroanilide (BAPNA), a compound closely related to Z-Arg-pNA, by bovine trypsin have been reported. nih.gov Similarly, kinetic data for the hydrolysis of Z-Arg-βNA by trypsin is also available. nih.gov Although specific kinetic constants for Z-Gly-Pro-Arg-pNA with trypsin are not readily found in the literature, its rate of hydrolysis by trypsin has been noted. nih.gov

The performance of these substrates is influenced by the chemical nature of the leaving group (β-naphthylamide vs. p-nitroanilide) and the peptide sequence. The benzene ring in the side chain of similar β-naphthylamide substrates has been suggested to contribute to good binding to the enzyme's specificity site. nih.gov

To illustrate the comparative performance, the following table summarizes available kinetic data for the hydrolysis of β-naphthylamide and pNA-based substrates by trypsin. It is important to note that these values are compiled from different studies and experimental conditions may vary.

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Z-Arg-βNA | Trypsin | Data not readily available | Data not readily available | Noted for comparison with Z-GPA-βNA nih.gov |

| Nα-benzoyl-dl-arginine ρ-nitroanilide hydrochloride (BApNA) | Cobia Trypsin | 0.38 | 3.14 | 8.26 nih.gov |

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings:

Studies comparing β-naphthylamide and p-nitroanilide substrates for various aminopeptidases in rat serum have been conducted, indicating that the choice of the leaving group can influence the measured enzymatic activity. nih.gov The hydrolysis rates of several pNA-based substrates by proteases like human plasmin, bovine trypsin, and human alpha-thrombin have been extensively studied, providing a baseline for their reactivity. nih.gov For instance, Chromozym TH (Z-Gly-Pro-Arg-pNA) is sensitive to thrombin and is also hydrolyzed by plasmin and trypsin. nih.gov

The design of chromogenic substrates continues to evolve, with research focusing on optimizing the peptide sequence to enhance specificity. For example, a series of trypsin chromogenic substrates based on the formula Y-Ala-X-Abu-Pro-Lys-pNA demonstrated that increasing the hydrophobicity of the amino acid residue at the P4 position significantly enhanced substrate specificity. nih.gov

Evaluation Against Fluorescent Substrates (e.g., AMC-based)

Fluorescent substrates, particularly those based on 7-amino-4-methylcoumarin (B1665955) (AMC), offer a significant increase in sensitivity compared to chromogenic substrates. Upon enzymatic cleavage, the highly fluorescent AMC moiety is released, allowing for detection at much lower concentrations.

A comparison between Z-Arg-βNA HCl and an AMC-based substrate like Z-Arg-Arg-AMC for measuring trypsin-like protease activity highlights the trade-off between sensitivity and the technical requirements of the assay. Fluorogenic assays are generally more sensitive than chromogenic assays. jascoinc.com The kinetic parameters for the hydrolysis of the fluorescent substrate Boc-Gln-Ala-Arg-MCA by trypsin have been determined, providing a Vmax of 35,270 nmol/L•min⁻¹ and a Km of 5.99 µM. jascoinc.com

The following interactive table presents a comparison of the kinetic parameters of a representative AMC-based substrate with the available data for pNA-based substrates, illustrating the general differences in enzyme affinity and turnover rates.

| Substrate Type | Substrate | Enzyme | Km | Vmax | Reference |

|---|---|---|---|---|---|

| Fluorescent | Boc-Gln-Ala-Arg-MCA | Trypsin | 5.99 µM | 35,270 nmol/L•min⁻¹ | jascoinc.com |

| Chromogenic | Nα-benzoyl-dl-arginine ρ-nitroanilide hydrochloride (BApNA) | Cobia Trypsin | 0.38 mM | 3.14 s⁻¹ (kcat) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings:

The development of fluorogenic and chromogenic substrates has been crucial for the rapid and specific detection of various bacterial enzymatic activities. nih.gov The primary advantage of luminescence-based assays, which share principles with fluorescence, over chromogenic and fluorogenic methods is the extremely low background signal, leading to higher sensitivity. mdpi.com For protease detection, novel substrates that are both chromogenic and fluorogenic have been synthesized, offering highly sensitive detection of enzymes like thrombin and factor Xa at femtomolar concentrations. acs.org

Future Directions and Emerging Research Avenues

Design of Z-ARG-BETANA HCL Analogs with Enhanced Specificity or Sensitivity

A primary goal in protease research is the development of substrates that can distinguish between highly homologous enzymes. biorxiv.orgnih.gov The this compound structure is an excellent starting point for designing analogs with improved performance characteristics.

Enhancing Specificity: The specificity of a peptide substrate is largely determined by the amino acid residues (P-sites) that interact with the active site of the protease. nih.gov While the P1 arginine in this compound targets the substrate to trypsin-like proteases, which cleave after basic residues, further modifications can achieve greater selectivity. nih.gov Research strategies include:

Peptide Extension: Extending the peptide sequence to include P2, P3, and P4 residues can dramatically increase specificity. For example, the substrate specificity of the SARS coronavirus main protease was systematically profiled at P5 to P3' positions to guide the rational design of inhibitors. hkmj.org A similar approach could be applied to this compound to create analogs that are selective for a single protease, such as a specific coagulation factor or cathepsin.

Incorporation of Unnatural Amino Acids: A highly effective strategy for enhancing specificity is the use of unnatural amino acids. acs.org A technique known as the Hybrid Combinatorial Substrate Library (HyCoSuL) utilizes a broad panel of unnatural amino acids to map a protease's active site more accurately than is possible with the 20 natural amino acids alone. nih.gov This approach could identify unique residues that are accepted by a target protease but rejected by others, leading to the design of highly selective analogs.

Enhancing Sensitivity: The sensitivity of an assay depends on the reporter group. While the beta-naphthylamide group of this compound allows for colorimetric or basic fluorometric detection, replacing it with more advanced fluorophores can significantly amplify the signal. jci.orgmobitec.comfrontiersin.org Upon cleavage, the liberated reporter group provides a quantifiable signal. pnas.org The choice of leaving group is critical for assay sensitivity.

| Reporter Group | Type | Detection Principle | Relative Sensitivity |

| p-Nitroanilide (pNA) | Chromogenic | Increased absorbance at ~405 nm | Standard |

| Beta-Naphthylamide (βNA) | Chromogenic/Fluorogenic | Color development or fluorescence | Moderate |

| 7-Amino-4-methylcoumarin (B1665955) (AMC) | Fluorogenic | High fluorescence emission at ~440-460 nm | High pnas.orgpubcompare.ai |

| 7-Amino-4-trifluoromethylcoumarin (AFC) | Fluorogenic | Shifted emission spectra to reduce background fluorescence | Very High |

By synthesizing analogs of this compound with reporters like AMC or AFC, researchers can develop assays with substantially lower detection limits, enabling the study of enzymes present at very low concentrations. For instance, Z-Arg-Arg-AMC is a well-established fluorogenic substrate for detecting Cathepsin B activity. mobitec.compubcompare.aimedchemexpress.com

Development of Activity-Based Probes Derived from this compound Scaffolds

Activity-based protein profiling (ABPP) is a powerful proteomic technique that uses chemical probes to label and identify active enzymes within complex biological samples. researchgate.netnih.gov These activity-based probes (ABPs) typically consist of three components: a specificity element, a reactive group (or "warhead"), and a reporter tag. nih.govnih.gov The this compound scaffold is an ideal starting point for designing ABPs targeting trypsin-like serine proteases.

To convert the substrate into an ABP, the cleavable beta-naphthylamide group is replaced with an electrophilic warhead that forms a stable, covalent bond with a nucleophilic residue (typically serine) in the protease's active site. nih.govfrontiersin.org The Z-Arg moiety serves as the specificity element, guiding the probe to the correct class of enzymes. A reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, is also incorporated. frontiersin.org

The choice of warhead is critical and depends on the target enzyme class. For serine proteases, several effective warheads have been developed.

| Warhead Type | Mechanism of Action | Target Residue |

| Diphenyl Phosphonate | Forms a stable phosphonyl-enzyme adduct | Catalytic Serine |

| Vinyl Sulfone | Michael addition by the catalytic residue | Catalytic Cysteine or Serine |

| Acyloxymethyl Ketone (AOMK) | Forms a stable thioether or ether linkage | Catalytic Cysteine or Serine |

| Fluorophosphonate (FP) | Forms a stable phosphonyl-enzyme adduct | Catalytic Serine |

An ABP derived from this scaffold, for example, Biotin-Ala-Pro-Arg-diphenylphosphonate, could be used to selectively capture active trypsin-like proteases from cell lysates for subsequent identification by mass spectrometry. nih.gov This approach provides a direct readout of enzymatic function, a significant advantage over methods that only measure protein abundance. nih.gov

Application in Advanced Proteomics Techniques for Protease Profiling

Understanding the full range of substrates that a protease can cleave—its "substrate specificity"—is crucial for elucidating its biological function. nih.govbiorxiv.org While this compound can identify general trypsin-like activity, its true potential lies in its use as a foundational structure in large-scale, systematic protease profiling studies.

Modern proteomics employs methods like Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS), which uses a library of hundreds of physiochemically diverse peptide substrates to quantitatively map a protease's cleavage preferences in a single experiment. nih.gov The data generated from these screens, revealing preferred amino acids at each position flanking the cleavage site, can be visualized as specificity maps or iceLogos. nih.gov

The specificity information gained from this compound and its rationally designed analogs is vital for:

Interpreting Complex Data: Knowledge of canonical cleavage motifs (like cleavage after Arginine) helps to validate and interpret the large datasets generated by unbiased proteomics screens.

Designing Focused Libraries: Once a general preference is known, more focused libraries can be designed to probe the subtle differences between closely related enzymes.

Validating Endogenous Substrates: After identifying potential natural substrates through proteomics, optimized synthetic substrates based on the this compound scaffold can be used in orthogonal assays to confirm and kinetically characterize the enzyme-substrate interaction.

These advanced techniques provide a comprehensive view of protease function that is unattainable with single-substrate assays alone. biorxiv.orgnih.gov

Integration into Microfluidic Devices for Miniaturized Protease Assays

Microfluidics technology enables the miniaturization and automation of biochemical assays, offering advantages in throughput, sample consumption, and analysis speed. acs.orgbiorxiv.org Chromogenic and fluorogenic substrates like this compound and its more sensitive analogs are ideally suited for integration into microfluidic platforms. sinica.edu.tw

In a typical microfluidic device, nanoliter-scale droplets containing the enzyme sample and the substrate are generated and monitored over time. sinica.edu.tw Cleavage of the substrate releases the chromophore or fluorophore, leading to a detectable change in absorbance or fluorescence within the droplet. biorxiv.orgsinica.edu.tw

Future applications in this area include:

High-Throughput Screening: Screening large libraries of potential protease inhibitors by mixing each compound with the enzyme and a this compound analog in separate micro-droplets. acs.org

Single-Cell Analysis: Encapsulating individual cells within droplets to measure secreted protease activity, providing insights into cellular heterogeneity. biorxiv.org

Point-of-Care Diagnostics: Developing disposable microfluidic chips that use these substrates to rapidly measure the activity of disease-relevant proteases (e.g., coagulation factors in blood samples) without the need for laboratory infrastructure.

The combination of well-designed protease substrates and microfluidic technology promises to accelerate both basic research and the development of new diagnostic tools. sinica.edu.tw

Q & A

Q. What are the established protocols for synthesizing and characterizing Z-ARG-BETANA HCL in laboratory settings?

Synthesis protocols should detail reaction conditions (e.g., temperature, solvent systems, stoichiometry) and purification methods (e.g., crystallization, chromatography). Characterization requires spectroscopic data (NMR, IR), mass spectrometry, and elemental analysis. For novel compounds, include X-ray diffraction or HPLC purity assessments. Experimental sections must explicitly describe deviations from standard procedures to ensure reproducibility .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

Methodologies include accelerated stability studies (ICH guidelines) using controlled temperature/humidity chambers, paired with periodic HPLC or spectrophotometric analysis. Purity thresholds (>95% by HPLC) and degradation product identification (e.g., via LC-MS) are critical. Document buffer compatibility and lyophilization effects if applicable .

Q. What in vitro assays are recommended for preliminary pharmacological profiling of this compound?

Use target-specific assays (e.g., enzyme inhibition, receptor binding) with appropriate controls (positive/negative benchmarks). Dose-response curves (IC₅₀/EC₅₀) and selectivity panels against related targets are essential. Include cytotoxicity assessments (MTT assay) to rule off-target effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported mechanisms of action for this compound?

Apply orthogonal validation methods:

- Combine biochemical assays (e.g., SPR for binding kinetics) with cellular models (knockout/knock-in systems).

- Use isotopic labeling or fluorescent probes to track compound localization and metabolite formation.

- Perform meta-analyses of existing data to identify confounding variables (e.g., batch variability, assay conditions) .

Q. What strategies optimize the pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound in preclinical studies?

- Use compartmental modeling with species-specific parameters (e.g., clearance rates, volume of distribution).

- Incorporate time-course data from plasma/tissue sampling and correlate with efficacy endpoints (e.g., biomarker modulation).

- Validate models using bootstrap resampling or AIC/BIC criteria to avoid overfitting .

Q. How can computational methods enhance the understanding of this compound’s interaction with off-target proteins?

- Perform molecular docking (AutoDock, Schrödinger) against structural databases (PDB) to predict binding affinities.

- Validate predictions with molecular dynamics simulations (AMBER, GROMACS) assessing binding stability.

- Cross-reference with cheminformatics databases (ChEMBL, PubChem) to identify structural analogs with known off-target profiles .

Q. What statistical approaches are robust for analyzing dose-dependent toxicity discrepancies in this compound studies?

- Apply non-linear regression (e.g., Hill slope models) to toxicity dose-response data.

- Use Bayesian hierarchical models to account for inter-study variability.

- Conduct sensitivity analyses to identify outlier datasets or confounding factors (e.g., animal strain differences) .

Methodological Guidance for Data Reporting

Q. How should researchers structure supplementary materials to ensure reproducibility of this compound studies?

- Provide raw datasets (e.g., NMR/FACS spectra, chromatograms) in machine-readable formats.

- Document instrument calibration protocols and software versions (e.g., GraphPad Prism, ImageJ).

- Include step-by-step video protocols for complex assays (e.g., in vivo imaging) .

Q. What frameworks are effective for assessing the ethical implications of this compound research involving animal models?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.